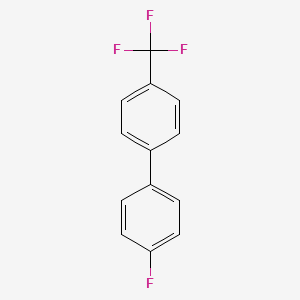

4'-Fluoro-4-(trifluoromethyl)biphenyl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Fluoro-4’-(trifluoromethyl)-1,1’-biphenyl is an organic compound characterized by the presence of both fluorine and trifluoromethyl groups attached to a biphenyl structure

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-4’-(trifluoromethyl)-1,1’-biphenyl typically involves the introduction of fluorine and trifluoromethyl groups into a biphenyl scaffold. One common method is the direct fluorination of biphenyl derivatives using fluorinating agents such as Selectfluor®. Another approach involves the use of trifluoromethylation reagents like trifluoromethyl iodide under photoredox conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The use of continuous flow reactors can enhance the scalability and reproducibility of the synthesis .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Fluoro-4’-(trifluoromethyl)-1,1’-biphenyl undergoes various chemical reactions, including:

Substitution Reactions: The fluorine and trifluoromethyl groups can participate in nucleophilic and electrophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions:

Fluorinating Agents: Selectfluor®, N-fluorobenzenesulfonimide.

Trifluoromethylation Reagents: Trifluoromethyl iodide, trifluoromethyl sulfonates.

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Major Products Formed:

Substituted Biphenyls: Products with various functional groups replacing the fluorine or trifluoromethyl groups.

Oxidized Derivatives: Compounds with additional oxygen-containing functional groups.

Reduced Derivatives: Compounds with hydrogen replacing the fluorine or trifluoromethyl groups.

Applications De Recherche Scientifique

4'-Fluoro-4-(trifluoromethyl)biphenyl is a fluorinated biphenyl compound that is garnering interest for its unique properties and diverse applications . The presence of both a fluorine atom and a trifluoromethyl group on the biphenyl structure contributes to its chemical stability, specific reactivity, and potential for interaction with biological systems .

General Information

This compound is an organic compound classified as a biphenyl derivative. Its structure features a biphenyl backbone with a fluorine atom at the para position of one phenyl ring and a trifluoromethyl group at the para position of the other ring. This arrangement gives it unique chemical and physical properties, making it valuable in various scientific and industrial applications.

Scientific Research

Fluorinated biphenyls, including this compound, are used as scaffolds in various applications due to their rigidity, chemical stability, and electron-poor nature . They are valuable in the development of:

- OLEDs (Organic Light Emitting Diodes)

- LCDs (Liquid Crystal Displays)

- Organic semiconductors

- MOFs (Metal-Organic Frameworks)

- OMIMs (Organic Polymers of Intrinsic Microporosity)

Drug Discovery

Organofluorine substituents of biphenyl affect the ADME (adsorption, metabolism, distribution, and excretion) properties of lead compounds, making this compound and related compounds relevant in drug development . The trifluoromethyl group enhances lipophilicity, which may facilitate interactions with hydrophobic regions of biological molecules such as proteins and enzymes. Such compounds have been investigated for their therapeutic potential.

Fluorine's role in drug development:

- Enhances bioactivity and metabolic stability

- Fine-tunes physicochemical properties like lipophilicity and water solubility

- Can block unwanted metabolism in drug development

Biochemical Studies

The unique chemical properties of this compound may allow it to serve as a probe in biochemical studies to explore molecular interactions and pathways. Interaction studies focus on its role in modulating biological activities through its binding to specific molecular targets. The trifluoromethyl group enhances its interaction with proteins, potentially influencing enzymatic activities and signaling pathways.

Structural Similarity

| Compound Name | Unique Features |

|---|---|

| This compound | Contains a trifluoromethyl group; High reactivity and stability. |

| 4-(Trifluoromethyl)biphenyl | Contains only trifluoromethyl; different reactivity profile. |

| 4-Fluoro-3-(trifluoromethyl)phenyl isocyanate | Lacks methoxy group; primarily used in synthetic applications. |

| 4-Trifluoromethylsulfanyl-biphenyl | Contains sulfanyl group; distinct chemical behavior compared to methoxy derivatives. |

Ezetimibe

Ezetimibe is a cholesterol absorption inhibitor where fluorination was used to block unwanted metabolism, resulting in a more potent drug .

Celecoxib

Mécanisme D'action

The mechanism of action of 4-Fluoro-4’-(trifluoromethyl)-1,1’-biphenyl involves its interaction with molecular targets through its fluorine and trifluoromethyl groups. These interactions can influence the compound’s binding affinity, stability, and reactivity. The electron-withdrawing nature of the trifluoromethyl group can enhance the compound’s ability to participate in various chemical reactions, while the fluorine atom can affect the compound’s overall polarity and bioavailability .

Comparaison Avec Des Composés Similaires

- 4-Fluoro-4’-(trifluoromethyl)proline

- 4-Fluoro-4’-(trifluoromethyl)aniline

- 4-Fluoro-4’-(trifluoromethyl)benzene

Comparison: 4-Fluoro-4’-(trifluoromethyl)-1,1’-biphenyl is unique due to its biphenyl structure, which provides a rigid and planar framework. This structural feature distinguishes it from other similar compounds, which may have different core structures or additional functional groups. The presence of both fluorine and trifluoromethyl groups enhances its chemical stability and reactivity compared to compounds with only one of these groups .

Activité Biologique

4'-Fluoro-4-(trifluoromethyl)biphenyl is an aromatic compound characterized by a biphenyl structure with a fluorine atom and a trifluoromethyl group. This compound has garnered attention due to its unique physicochemical properties, particularly its lipophilicity, which enhances its interactions with biological membranes and proteins. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential applications in drug discovery.

- Molecular Formula : C13H8F4

- Molecular Weight : Approximately 284.21 g/mol

- Structure : The biphenyl backbone consists of two phenyl rings connected by a single bond, with the fluorine and trifluoromethyl groups enhancing chemical stability and reactivity.

Biological Activity

The biological activity of this compound has been extensively studied, revealing several key interactions with biological systems:

- Enzyme Modulation : The presence of the trifluoromethyl group enhances binding affinity to hydrophobic sites on proteins, leading to significant modulation of enzyme activities. This property is crucial for understanding its potential therapeutic effects in various diseases.

- Lipophilicity : The compound's lipophilic nature allows it to penetrate biological membranes effectively, facilitating interactions with various molecular targets involved in metabolic pathways.

- Pharmacological Effects : Studies have indicated that this compound can influence metabolic pathways and protein interactions, potentially leading to therapeutic applications in drug discovery.

The mechanism of action for this compound involves:

- Binding Affinity : The fluoro and trifluoromethyl groups enhance the compound's binding affinity to specific receptors or enzymes, modulating their activity.

- Protein Interaction : The compound's ability to interact with hydrophobic regions of proteins is vital for its pharmacological effects. Molecular docking studies have provided insights into these interactions, suggesting that it may act as a competitive inhibitor in certain enzymatic pathways .

Case Studies

Several studies have highlighted the biological activity of this compound:

- Study on Enzyme Inhibition : A recent study demonstrated that derivatives of this compound could inhibit specific enzymes implicated in inflammatory responses. The modifications introduced by the trifluoromethyl group were found to significantly enhance inhibitory potency compared to non-fluorinated analogs .

- Molecular Docking Studies : In silico studies revealed that this compound exhibits strong binding interactions with targets involved in metabolic regulation, suggesting potential roles in therapeutic interventions for metabolic disorders .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-(Trifluoromethyl)benzoic acid | Structure | Moderate enzyme inhibition |

| 4-(Trifluoromethyl)pyridine | Structure | Antimicrobial properties |

| 4-Fluoro-4'-(trifluoromethoxy)biphenyl | Structure | Selective enzyme inhibition |

The unique combination of functional groups in this compound distinguishes it from other similar compounds, enhancing its reactivity and potential for forming diverse derivatives.

Propriétés

Formule moléculaire |

C13H8F4 |

|---|---|

Poids moléculaire |

240.20 g/mol |

Nom IUPAC |

1-fluoro-4-[4-(trifluoromethyl)phenyl]benzene |

InChI |

InChI=1S/C13H8F4/c14-12-7-3-10(4-8-12)9-1-5-11(6-2-9)13(15,16)17/h1-8H |

Clé InChI |

VBYPCJIAVPFBDO-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=CC=C1C2=CC=C(C=C2)F)C(F)(F)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.